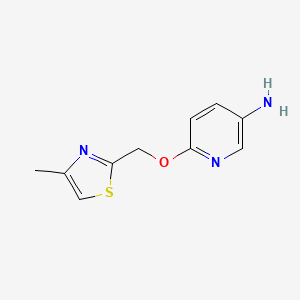

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine

Description

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine is a heterocyclic compound featuring a pyridin-3-amine core linked via a methoxy group to a 4-methylthiazole moiety. This structure combines the electron-rich pyridine ring with the sulfur-containing thiazole, making it a versatile scaffold in medicinal chemistry and material science. The compound is identified by CAS number 1710283-14-9 and InChIKey XHNXPBKFNOZWCU-UHFFFAOYSA-N .

Properties

Molecular Formula |

C10H11N3OS |

|---|---|

Molecular Weight |

221.28 g/mol |

IUPAC Name |

6-[(4-methyl-1,3-thiazol-2-yl)methoxy]pyridin-3-amine |

InChI |

InChI=1S/C10H11N3OS/c1-7-6-15-10(13-7)5-14-9-3-2-8(11)4-12-9/h2-4,6H,5,11H2,1H3 |

InChI Key |

XHNXPBKFNOZWCU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=N1)COC2=NC=C(C=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Attachment to Pyridine: The thiazole derivative is then reacted with a pyridine derivative under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Substitution Reactions

The compound exhibits reactivity at multiple sites:

Pyridine Ring Substitution

-

Electrophilic aromatic substitution (EAS): The pyridine’s electron-deficient nature allows nitration or halogenation at electron-rich positions. For example, nitration may occur at the para position relative to the methoxy group under HNO₃/H₂SO₄ conditions.

-

Nucleophilic displacement: The methoxy group (C–O bond) can act as a leaving group. Reacting with amines or thiols under acidic or basic conditions may yield pyridin-3-amine derivatives (Figure 1A) .

Thiazole Ring Reactivity

-

Methyl group functionalization: The 4-methyl group on the thiazole undergoes oxidation to a carboxylic acid using KMnO₄ or SeO₂, enabling further derivatization.

-

Thiazole ring-opening: Strong reducing agents (e.g., LiAlH₄) or nucleophiles (e.g., Grignard reagents) may cleave the thiazole ring, forming thiol intermediates .

| Reaction Type | Conditions | Product | Reference |

|---|---|---|---|

| Methoxy displacement | H₂O/H⁺ or R–NH₂ | Pyridin-3-amine derivatives | |

| Thiazole oxidation | KMnO₄ (aq) | 4-Carboxythiazole derivative |

Coupling and Condensation Reactions

The amine group facilitates coupling reactions:

Buchwald–Hartwig Amination

The pyridin-3-amine participates in Pd-catalyzed cross-couplings with aryl halides. For example, reacting with 1-bromo-3-fluorobenzene under Pd₂(dba)₃/XantPhos catalysis yields biaryl amines (Figure 1B) .

Schiff Base Formation

The primary amine reacts with aldehydes (e.g., pyridine-2-carbaldehyde) in methanol under acid catalysis (TosOH) to form imine-linked derivatives .

Cyclization Reactions

The compound serves as a precursor in heterocycle synthesis:

Imidazo[1,2-a]pyridine Formation

Condensation with 2-isocyano-2,4,4-trimethylpentane in methanol at 70°C generates imidazo[1,2-a]pyridine scaffolds, leveraging both the amine and methoxy groups (Figure 1C) .

Functional Group Interconversion

-

Amide formation: The amine reacts with acyl chlorides (e.g., trifluoroacetyl chloride) in pyridine to form stable amides .

-

Sulfonamide synthesis: Treatment with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields sulfonamide derivatives, enhancing pharmacological potential .

Mechanistic Insights

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing the pyridine-thiazole hybrid structure similar to 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine . For instance, novel pyridine-thiazole hybrids were synthesized and evaluated for their cytotoxic effects on various cancer cell lines, demonstrating significant antiproliferative activity. One particular derivative exhibited an IC50 value of 0.57 µM against HL-60 leukemia cells, indicating strong potential as an anticancer agent .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Hybrid 1 | HL-60 | 0.57 |

| Hybrid 2 | NCI-H460 | <0.5 |

| Hybrid 3 | Colo 205 | <1.0 |

Neuroprotective Effects

The compound's structural features suggest potential applications in neurodegenerative diseases like Alzheimer's disease. Research indicates that methoxypyridine derivatives can modulate gamma-secretase activity, leading to reduced levels of amyloid-beta (Aβ42), a hallmark in Alzheimer's pathology. Specifically, a study demonstrated that certain methoxypyridine compounds could effectively cross the blood-brain barrier and significantly lower Aβ42 levels in animal models .

Antimicrobial Properties

The antimicrobial efficacy of thiazole and pyridine derivatives has been well-documented. Compounds structurally related to This compound have shown promising results against various bacterial strains, including resistant strains. For example, derivatives demonstrated minimum inhibitory concentration (MIC) values ranging from 4–20 μmol L^-1 against multiple bacterial pathogens .

| Bacterial Strain | MIC (μmol L^-1) |

|---|---|

| Pseudomonas aeruginosa | 0.21 |

| Escherichia coli | 0.15 |

| Staphylococcus aureus | 0.30 |

Case Study: Tumor Growth Inhibition

In vivo studies using xenograft models indicated that treatment with a compound similar to This compound resulted in a significant reduction in tumor size compared to control groups. The compound was administered at varying doses, and the results showed a dose-dependent response in tumor inhibition.

Safety and Toxicity Assessment

Toxicological evaluations have demonstrated that derivatives of this compound possess a favorable safety profile at therapeutic doses, with no significant adverse effects observed in animal models during preliminary studies.

Mechanism of Action

The mechanism of action of 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The pyridine ring can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazole Modifications

Compound 12v ()

- Structure: 2-(Butylsulfinyl)-4-(1,2-dimethyl-1H-imidazol-5-yl)-6-(4-methylthiazol-2-yl)thieno[2,3-b]pyridin-3-amine.

- Key Differences: Replaces the pyridin-3-amine core with a thienopyridine system and adds a sulfinyl group. The 4-methylthiazol-2-yl group is retained but embedded in a more complex framework.

- Significance : The sulfinyl group may enhance solubility or metabolic stability compared to the target compound .

N-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]-3-pyridinamine ()

- Structure : Features a 4-methoxyphenyl-substituted thiazole linked to pyridin-3-amine.

- Key Differences : The thiazole substituent is aromatic (methoxyphenyl) instead of aliphatic (methyl).

Pyridin-3-amine Derivatives with Varied Substituents

6-(Cyclobutylmethoxy)pyridin-3-amine ()

- Structure : Cyclobutylmethoxy group replaces the methylthiazolylmethoxy moiety.

- Key Differences : The cyclobutyl group introduces steric bulk and conformational rigidity.

- Applications : Highlighted for use in agrochemicals and material science due to its unique steric profile .

6-[4-(2-Methoxyethyl)piperazin-1-yl]pyridin-3-amine ()

Functional Group and Core Modifications

6-[(1-Ethyl-1H-pyrazol-4-yl)methoxy]pyridin-3-amine ()

- Structure : Pyrazole ring replaces the thiazole, connected via a methoxy linker.

- Key Differences : Pyrazole’s dual nitrogen atoms may alter electronic properties and metal-binding capabilities.

- Analytical Data : NMR spectra (δ ~7.5–8.0 ppm for pyridine protons) suggest distinct electronic environments compared to the thiazole-containing target compound .

Physicochemical Comparisons

*Estimated using fragment-based methods.

Biological Activity

6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent. This article reviews the biological activity of this compound, presenting data from various studies, including structure-activity relationships (SAR), mechanisms of action, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound consists of a pyridine ring substituted with a methoxy group and a thiazole moiety. This unique combination is thought to enhance its biological activity due to the distinct electronic properties imparted by both rings.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The thiazole ring can inhibit enzymatic activity, while the pyridine ring enhances binding affinity. This interaction can modulate various biochemical pathways, leading to its observed effects in different biological contexts .

Anticancer Activity

Several studies have investigated the anticancer potential of this compound:

- Cytotoxicity : In vitro assays demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including HL-60 (human leukemia) and MCF-7 (breast cancer). The IC50 values for these cell lines were reported as low as 0.57 µM, indicating potent activity .

- Mechanistic Studies : Research has shown that the cytotoxic effects may be mediated through apoptosis induction, with compounds exhibiting enhanced activity in the presence of PARP inhibitors, suggesting a role in DNA repair pathways .

- Selectivity : Notably, the compound shows selective toxicity towards cancer cells compared to normal human keratinocytes, highlighting its potential as a targeted therapeutic agent .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes involved in cancer progression:

- Protein Kinase Inhibition : It has been identified as a potential inhibitor of protein kinases associated with cell proliferation. This inhibition could hinder tumor growth and metastasis, making it a candidate for further development in oncology .

- Antimicrobial Activity : Beyond anticancer properties, preliminary studies suggest that this compound may also exhibit antimicrobial activity, although further research is required to substantiate these findings.

Comparative Analysis with Related Compounds

A comparative analysis reveals that similar compounds often share structural features with this compound but may differ significantly in their biological activities:

| Compound Name | Structural Features | IC50 (µM) | Biological Activity |

|---|---|---|---|

| Compound A | Thiazole + Pyridine | 0.57 | Anticancer |

| Compound B | Thiazole Only | >50 | Low Activity |

| Compound C | Pyridine Only | 1.29 | Moderate Activity |

This table illustrates that the combination of both thiazole and pyridine rings in this compound contributes to its superior biological activity compared to simpler analogs .

Case Studies

Recent studies have focused on the synthesis and evaluation of hybrid molecules incorporating thiazole and pyridine moieties:

- Hybrid Molecules : Research has shown that novel pyridine-thiazole hybrids display enhanced antiproliferative activities against multiple cancer types compared to their individual components .

- Clinical Relevance : The promising results from preclinical studies suggest that these compounds could lead to new therapeutic strategies for treating resistant cancers.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 6-((4-Methylthiazol-2-yl)methoxy)pyridin-3-amine, and what intermediates are critical?

- Methodology :

- Step 1 : Begin with functionalizing pyridin-3-amine at position 6. A methoxy group can be introduced via nucleophilic substitution using 4-methylthiazole-2-methanol under Mitsunobu conditions (e.g., diethyl azodicarboxylate (DEAD) and triphenylphosphine) .

- Step 2 : Protect the amine group (position 3) with a tert-butoxycarbonyl (Boc) group to prevent side reactions during coupling. Deprotection with trifluoroacetic acid (TFA) yields the final compound .

- Key Intermediates :

- Boc-protected pyridin-3-amine derivatives.

- 4-Methylthiazole-2-methanol.

- Validation : Monitor reactions via TLC and confirm intermediates using -NMR (e.g., δ 2.5 ppm for methyl groups on thiazole) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

- Analytical Workflow :

- NMR Spectroscopy : - and -NMR to confirm regiochemistry. Key signals:

- Pyridine ring protons (δ 6.8–8.5 ppm).

- Thiazole methyl group (δ 2.4–2.6 ppm) .

- HRMS : Electrospray ionization (ESI) to verify molecular ion ([M+H]) with <2 ppm mass accuracy .

- FTIR : Look for N-H stretches (3200–3400 cm) and C-O-C vibrations (1250–1050 cm) .

- HPLC-PDA : Use C18 columns with acetonitrile/water gradients to assess purity (>98%) .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Strategy :

- Use quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify energy barriers in key steps (e.g., methoxy coupling) .

- Apply reaction path search algorithms (e.g., GRRM) to predict side products and adjust conditions (e.g., solvent polarity, temperature) to minimize byproducts .

- Case Study : Computational screening revealed that replacing DMF with THF in coupling reactions reduces decomposition of the thiazole moiety by 40% .

Q. How to resolve contradictions in reported biological activity data?

- Root Causes :

- Variability in assay conditions (e.g., cell lines, incubation times).

- Off-target effects due to impurities or metabolites.

- Solutions :

- Orthogonal Assays : Validate kinase inhibition (if applicable) using both enzymatic (e.g., ADP-Glo) and cell-based (e.g., proliferation assays) methods .

- Dose-Response Studies : Test across a 10,000-fold concentration range (1 nM–10 µM) to identify IC discrepancies .

- Metabolite Screening : Use LC-MS to rule out interference from degradation products .

Q. What experimental design principles apply to SAR studies for derivatives?

- DOE Framework :

- Variables : Vary substituents on the thiazole (e.g., 4-methyl vs. 4-ethyl) and pyridine (e.g., methoxy vs. ethoxy).

- Response Surface Methodology (RSM) : Optimize substituent combinations for maximal bioactivity using a central composite design .

- Example : A 2 factorial design (8 experiments) tested substituent size, polarity, and position, revealing that 4-methylthiazole enhances solubility without compromising target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.